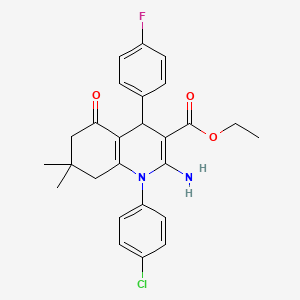![molecular formula C12H18N8O2 B15012192 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(2E)-4-methylpentan-2-ylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15012192.png)
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(2E)-4-methylpentan-2-ylidene]-1H-1,2,3-triazole-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N’-[(2E)-4-methylpentan-2-ylidene]-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that belongs to the class of triazole derivatives
Vorbereitungsmethoden
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N’-[(2E)-4-methylpentan-2-ylidene]-1H-1,2,3-triazole-4-carbohydrazide involves multiple steps. One common method includes the reaction of 4-amino-1,2,5-oxadiazole with appropriate hydrazides and aldehydes under controlled conditions. The reaction typically requires solvents like toluene and catalysts to facilitate the process. Industrial production methods may involve large-scale batch reactors and continuous flow systems to optimize yield and purity .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide in the presence of sulfuric acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazole ring. Common reagents and conditions used in these reactions include toluene, anhydrous ammonia, and various catalysts. .
Wissenschaftliche Forschungsanwendungen
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N’-[(2E)-4-methylpentan-2-ylidene]-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antifungal and antibacterial agent.
Materials Science: The compound is studied for its energetic properties, making it a candidate for use in high-energy materials.
Industrial Chemistry: It is used in the synthesis of other complex organic molecules and as a precursor in various chemical reactions .
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The exact molecular targets and pathways involved can vary depending on the specific application and the organism being targeted .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other triazole derivatives and oxadiazole-based compounds. For example:
3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: This compound is structurally similar and shares some energetic properties.
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(2E)-1-{4-[(4-methylbenzyl)oxy]phenyl}ethylidene]-4-(4-morpholinylmethyl)-1H-1,2,3-triazole-5-carbohydrazide: Another triazole derivative with different substituents that affect its chemical properties and applications .
Eigenschaften
Molekularformel |
C12H18N8O2 |
|---|---|
Molekulargewicht |
306.32 g/mol |
IUPAC-Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(E)-4-methylpentan-2-ylideneamino]triazole-4-carboxamide |
InChI |
InChI=1S/C12H18N8O2/c1-6(2)5-7(3)14-16-12(21)9-8(4)20(19-15-9)11-10(13)17-22-18-11/h6H,5H2,1-4H3,(H2,13,17)(H,16,21)/b14-7+ |
InChI-Schlüssel |
FCEOKZQZVSEIPK-VGOFMYFVSA-N |
Isomerische SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C(\C)/CC(C)C |
Kanonische SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)NN=C(C)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl 2,5-bis({[(phenylcarbonyl)sulfanyl]acetyl}amino)thiophene-3,4-dicarboxylate](/img/structure/B15012113.png)
![2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol](/img/structure/B15012121.png)
![1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]-N-[(E)-phenylmethylidene]cyclohexanamine](/img/structure/B15012144.png)
![N'-[(E)-[4-(Heptyloxy)phenyl]methylidene]octanehydrazide](/img/structure/B15012151.png)
![2-[(2-Phenoxyethyl)sulfanyl]-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B15012156.png)
![(1S,2S,3aR)-1-(2,2-dimethylpropanoyl)-2-(4-fluorophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B15012163.png)
![2,4-dichloro-6-[(E)-{[2-(2,2,3,3-tetrafluoropropoxy)phenyl]imino}methyl]phenol](/img/structure/B15012164.png)
![3-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate](/img/structure/B15012167.png)
![2,4-Dibromo-6-[(E)-({2-[(4-chlorophenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate](/img/structure/B15012184.png)

![N,N'-bis[(E)-(4-bromophenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B15012193.png)

![2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol](/img/structure/B15012205.png)
![N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-tert-butylbenzamide](/img/structure/B15012213.png)
